Ethyl (5,6-difluoropyridin-2-YL)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5,6-difluoropyridin-2-YL)acetate typically involves the reaction of 5,6-difluoropyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (5,6-difluoropyridin-2-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl (5,6-difluoropyridin-2-YL)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (5,6-difluoropyridin-2-YL)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl (5,6-difluoropyridin-2-YL)acetate can be compared to other similar compounds, such as:
These compounds share similar structures but differ in the position and number of fluorine atoms, which can affect their chemical properties and reactivity . This compound is unique due to the presence of two fluorine atoms at the 5 and 6 positions on the pyridine ring, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
ethyl 2-(5,6-difluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
BEYHEGAFTOHHHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)F)F |
Origin of Product |
United States |
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